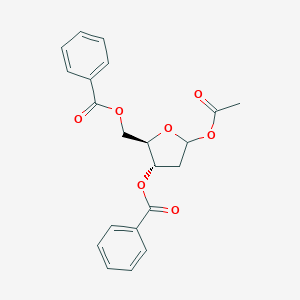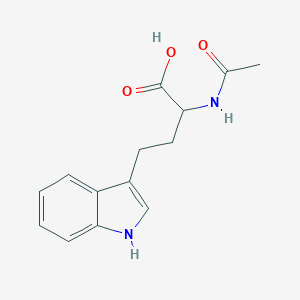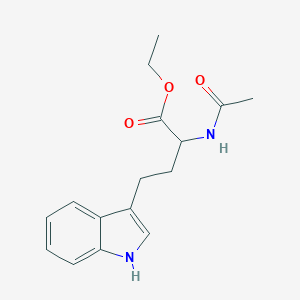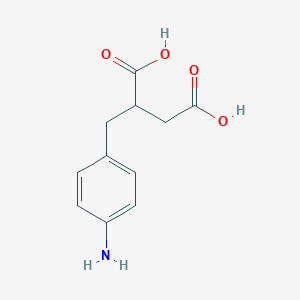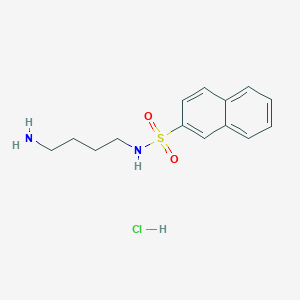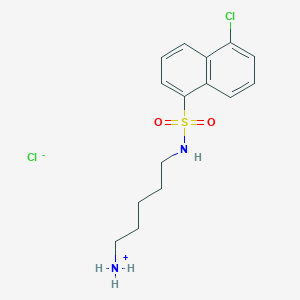
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized through reactions involving sulfonyl chlorides and amine derivatives, characterized by techniques like FTIR, NMR, and X-ray diffraction. The molecular geometries and vibrational frequencies of these compounds can be analyzed and compared with experimental data using Density Functional Theory (DFT) methods (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure and stability of sulfonamide compounds are influenced by hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The computed atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide insights into the compound's electronic structure and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamides can be synthesized through various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions, demonstrating their versatility in chemical synthesis and potential for modification into diverse functional groups (Williams et al., 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, are critical for their application in different scientific domains. The crystallization behavior and thermal stability can be influenced by the compound's molecular structure and substituents (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity towards various reagents and conditions, can be elucidated through detailed spectroscopic and computational studies. Their potential as intermediates in organic synthesis, interaction with biological molecules, and applications in materials science are areas of ongoing research (Sarojini et al., 2012).
科学的研究の応用
Fluorescent Probe Studies
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has been utilized as a fluorescent probe in the study of mixed micelles of phospholipids and bile salts, particularly for the effect of cholesterol incorporation. It was found that the binding of this fluorescent alkylamine increases with the length of the alkyl spacer chain, binds more effectively to micelles containing unsaturated phospholipids, and exhibits quenching of probe fluorescence upon cholesterol incorporation, indicating enhanced rigidity of the mixed micelles (Narayanan, Paul, & Balaram, 1980).
Cell Differentiation Induction
Another study found that naphthalene sulfonamide calmodulin antagonists, including this compound, induce limited myeloid differentiation of the human promyelocytic cell line, HL-60. These inhibitors augment the differentiation observed when HL-60 cells are induced with other agents, suggesting a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).
Protein Binding Studies
The compound has been used in studies investigating the binding of fluorescent probes to proteins, such as bovine serum albumin, to determine the nature of binding. It was found that its spectral property allows for a sensitive and rapid determination of binding, suggesting a hydrophobic nature of the interaction (Jun et al., 1971).
Plasma Membrane Studies
Dansyl cadaverine, a derivative, has been incorporated into plasma membranes of intact cells for studies, indicating its potential usefulness as a new fluorescent probe in cell membrane studies (Pincus et al., 1975).
Fluorescence Sensing and Imaging
A naphthalene-based sulfonamide Schiff base has been shown to be a fluorescence turn-on probe for selective detection of Al3+ ions, suggesting its potential for intracellular imaging and sensing applications (Mondal et al., 2015).
作用機序
Target of Action
The primary target of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .
Mode of Action
This compound acts as a calmodulin antagonist . It binds to calmodulin and inhibits the activities of enzymes regulated by Ca2+/calmodulin . This interaction disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.
Biochemical Pathways
The compound’s action on calmodulin affects multiple biochemical pathways. For instance, it can inhibit the activation of phosphodiesterases , enzymes that play a key role in cellular signal transduction . By inhibiting these enzymes, the compound can disrupt the normal signaling processes within the cell.
Pharmacokinetics
It’s known that the compound can penetrate the cell membrane and is mainly distributed in the cytoplasm .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of processes that calmodulin regulates. One notable effect is the compound’s ability to inhibit cell proliferation , which could have implications for the treatment of diseases characterized by abnormal cell growth, such as cancer.
特性
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRROLPTDOPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




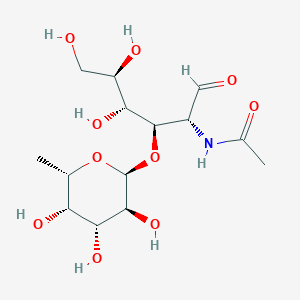
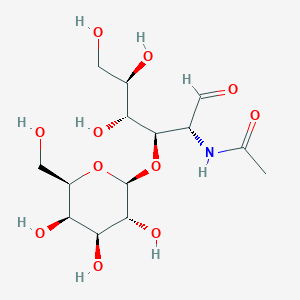

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
